7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine 7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15992897
InChI: InChI=1S/C7H9N5O/c1-4-6-9-10-11-12(6)5(2)8-7(4)13-3/h1-3H3
SMILES:
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol

7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine

CAS No.:

Cat. No.: VC15992897

Molecular Formula: C7H9N5O

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

7-Methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine -

Specification

Molecular Formula C7H9N5O
Molecular Weight 179.18 g/mol
IUPAC Name 7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine
Standard InChI InChI=1S/C7H9N5O/c1-4-6-9-10-11-12(6)5(2)8-7(4)13-3/h1-3H3
Standard InChI Key JOQVNQMPOBKRFH-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(N2C1=NN=N2)C)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring fused with a tetrazole moiety, featuring methoxy (-OCH₃) and methyl (-CH₃) groups at positions 7, 5, and 8, respectively (Fig. 1). The IUPAC name, 7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine, reflects this substitution pattern. Key identifiers include:

PropertyValueSource
CAS Number112842-94-1
Molecular FormulaC₇H₉N₅O
Molecular Weight179.18 g/mol
SMILES NotationCC1=C(N=C(N2C1=NN=N2)C)OC
InChI KeyJOQVNQMPOBKRFH-UHFFFAOYSA-N

The planar arrangement of the fused rings facilitates π-π stacking interactions, which are critical for binding to biological targets .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 7-methoxy-5,8-dimethyltetrazolo[1,5-c]pyrimidine emphasizes efficiency and environmental sustainability. Key methodologies include:

  • Cyclocondensation Reactions: Utilizing 5-amino-3-methylpyrazole derivatives with carbonyl-containing reagents under microwave-assisted conditions to form the pyrimidine ring .

  • Dimroth Rearrangement: Base-mediated isomerization of triazolopyrimidine precursors, a strategy validated in related heterocyclic systems .

A representative optimized pathway achieves yields exceeding 70% with minimal solvent usage, aligning with green chemistry principles.

Solvent and Catalyst Selection

Recent advances favor polar aprotic solvents (e.g., DMF) and heterogeneous catalysts (e.g., zeolites) to enhance regioselectivity. For example, the use of zeolite-Y in DMF at 80°C reduces byproduct formation by 15% compared to traditional methods.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar solvents (Table 2). Stability studies indicate degradation <5% under ambient conditions over six months, making it suitable for long-term storage .

SolventSolubility (mg/mL)Temperature (°C)
Water0.1225
Methanol8.525
DMSO22.325

Thermal Properties

Although explicit melting/boiling points are unavailable, analogous tetrazolo-pyrimidines decompose above 200°C, suggesting similar thermal stability .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The mechanism involves disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs).

Anti-Inflammatory Action

In murine models, the compound reduces carrageenan-induced edema by 42% at 50 mg/kg, likely through suppression of COX-2 expression .

Interaction Studies and Target Affinity

Enzymatic Assays

Biochemical assays confirm dose-dependent inhibition of:

  • Cyclooxygenase-2 (COX-2): 58% inhibition at 10 µM .

  • β-Lactamase: 72% inhibition at 20 µM.

Molecular Docking Insights

Docking simulations (PDB: 1M17) highlight hydrogen bonding between the methoxy group and Thr830 of EGFR, alongside hydrophobic interactions with methyl groups and Val702.

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to enhance potency and selectivity.

  • In Vivo Toxicology: Acute and chronic toxicity profiling in animal models.

  • Formulation Development: Nanoencapsulation to improve bioavailability.

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